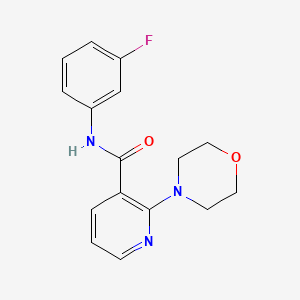

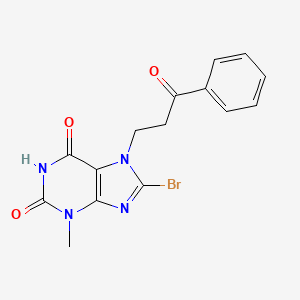

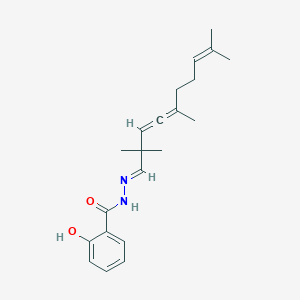

8-bromo-3-methyl-7-(3-oxo-3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3-methyl-7-(3-oxo-3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has gained significant attention in scientific research. It is a purine analog that has shown potential in various applications, including medicinal chemistry and drug development.

Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives

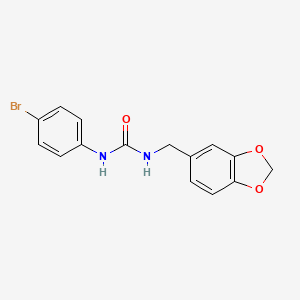

Bromophenols, including compounds similar to the one , have been studied for their potential in deriving new chemical entities. For instance, research on the red alga Rhodomela confervoides has led to the isolation of new bromophenols C-N coupled with nucleoside base derivatives. These compounds were derived using spectroscopic and chemical methods, demonstrating the versatility of bromophenol-based structures in medicinal chemistry and natural product synthesis (Ma et al., 2007).

Antimicrobial Activity and Quantum Chemical Investigation

In the realm of antimicrobial research, novel succinimide derivatives, including bromophenyl compounds, have shown promise. One study synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and investigated their structures and antimicrobial activities. The bromo derivatives, in particular, exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, indicating their potential as novel antimicrobial agents (Cvetkovic et al., 2019).

Catalysis by Polynucleotide Phosphorylase

Another research area involves the study of mono- and polynucleotide conformation in relation to catalysis by polynucleotide phosphorylase. Compounds like 8-bromoguanosine 5'-diphosphate have been found to inhibit polymerization and exchange in these processes. This suggests the significance of such brominated compounds in understanding the mechanisms of enzymatic reactions and their potential applications in biochemistry and molecular biology (Kapuler et al., 1970).

Unusual Reaction in Organic Synthesis

In organic chemistry, the reaction of 8-bromo-substituted purine diones with various reagents can lead to unexpected products. For example, a study exploring the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF led to the formation of unusual reaction products. This highlights the complexity and unpredictability of reactions involving brominated purine diones, which can be crucial for synthetic organic chemists (Khaliullin & Shabalina, 2020).

properties

IUPAC Name |

8-bromo-3-methyl-7-(3-oxo-3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O3/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)8-7-10(21)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIIYDNFLJTHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-3-methyl-7-(3-oxo-3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)

![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)